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Compound of Interest

Compound Name: 1,2-Diethyl-4-iodobenzene

Cat. No.: B15307993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1,2-Diethyl-4-iodobenzene is not readily available

in public databases. This guide provides a comprehensive overview of the standard

characterization techniques and expected results based on data from structurally analogous

compounds. The experimental protocols provided are general and may require optimization for

this specific molecule.

Introduction
1,2-Diethyl-4-iodobenzene is an aromatic organic compound with potential applications in

organic synthesis and as an intermediate in the development of pharmaceutical agents. The

presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions,

while the diethyl-substitution pattern influences its steric and electronic properties. Accurate

and thorough characterization is crucial for confirming its identity, purity, and for understanding

its chemical behavior in subsequent applications. This technical guide outlines the primary

analytical techniques used to characterize 1,2-Diethyl-4-iodobenzene.

Predicted Physical and Chemical Properties
Quantitative data for the physical and chemical properties of 1,2-Diethyl-4-iodobenzene are

summarized below. These values are predicted or extrapolated from similar compounds.
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Property Value Source

Molecular Formula C₁₀H₁₃I -

Molecular Weight 260.11 g/mol -

Appearance Colorless to pale yellow liquid Predicted

Boiling Point Not available -

Melting Point Not available -

Density ~1.4 g/mL Predicted

Solubility

Soluble in common organic

solvents (e.g., chloroform,

dichloromethane, ethyl

acetate). Insoluble in water.

Predicted

Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of 1,2-Diethyl-4-
iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the

molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and

their connectivity. For 1,2-Diethyl-4-iodobenzene, the following signals are expected:

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The

substitution pattern will lead to a specific splitting pattern (doublet, doublet of doublets).

Ethyl Group Protons: Two sets of signals for each of the two ethyl groups. The methylene

protons (-CH₂-) will appear as a quartet, and the methyl protons (-CH₃) will appear as a

triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Diethyl-4-iodobenzene
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic H 6.8 - 7.6 d, dd ~8

Methylene (-CH₂-) 2.5 - 2.8 q ~7.5

Methyl (-CH₃) 1.1 - 1.3 t ~7.5

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Diethyl-4-iodobenzene

Carbon Predicted Chemical Shift (δ, ppm)

Aromatic C-I 90 - 100

Aromatic C-H 125 - 140

Aromatic C-C₂H₅ 140 - 150

Methylene (-CH₂-) 25 - 35

Methyl (-CH₃) 10 - 20

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 1,2-Diethyl-4-iodobenzene, the molecular ion peak [M]⁺ would be

expected at m/z 260.

Table 3: Expected Mass Spectrometry Fragmentation for 1,2-Diethyl-4-iodobenzene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15307993?utm_src=pdf-body
https://www.benchchem.com/product/b15307993?utm_src=pdf-body
https://www.benchchem.com/product/b15307993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15307993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Fragment Ion

260 [C₁₀H₁₃I]⁺ (Molecular Ion)

245 [C₉H₁₀I]⁺ (Loss of -CH₃)

231 [C₈H₈I]⁺ (Loss of -C₂H₅)

133 [C₁₀H₁₃]⁺ (Loss of I)

127 [I]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for 1,2-Diethyl-4-iodobenzene

Wavenumber (cm⁻¹) Bond Vibration Intensity

3100-3000 C-H stretch (aromatic) Medium

2970-2850 C-H stretch (aliphatic) Strong

1600-1450 C=C stretch (aromatic) Medium-Strong

1100-1000 C-I stretch Medium

850-750 C-H bend (aromatic) Strong

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1,2-Diethyl-4-iodobenzene.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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Cap the NMR tube and gently invert to mix thoroughly.

Data Acquisition:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include

a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters

include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more

scans to achieve adequate signal-to-noise.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 1,2-Diethyl-4-iodobenzene (~1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass

spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms). Program the

oven temperature from a low starting temperature (e.g., 50 °C) to a high final temperature

(e.g., 250 °C) to ensure elution of the compound.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the liquid sample directly onto the ATR crystal.
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Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and

apply pressure using the anvil.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal should be acquired before running the sample.

Workflow and Pathway Diagrams
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Caption: Workflow for the synthesis and characterization of 1,2-Diethyl-4-iodobenzene.
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Caption: Logical relationship between the compound's structure and its spectroscopic data.

To cite this document: BenchChem. [Characterization of 1,2-Diethyl-4-iodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15307993#characterization-techniques-for-1-2-
diethyl-4-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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